N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Overview
Description
“N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” is an organic compound with the chemical formula C9H14N4. It is also known as “1-(pyrimidin-2-yl)piperidin-4-amine hydrochloride” and “1- (2-PYRIMIDINYL)-4-PIPERIDINAMINE”. The compound has a molecular weight of 178.24 g/mol .
Molecular Structure Analysis
The molecular structure of “N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” consists of a pyrimidine ring attached to a piperidine ring. The InChI code for the compound is "1S/C9H14N4/c10-8-2-6-13 (7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2" .
Physical And Chemical Properties Analysis
“N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” is a solid compound. It has a molecular weight of 178.24 g/mol and a computed XLogP3-AA value of 0.3, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and four hydrogen bond acceptors .
Scientific Research Applications
- Field : Pharmaceutical Industry
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The current scientific literature focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Field : Cancer Research
- Application : Protein kinase B (PKB or Akt) is an important component of intracellular signaling pathways regulating growth and survival. Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
- Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Pharmaceutical Applications
Protein Kinase B (PKB or Akt) Inhibitors
- Field : Biochemistry
- Application : Certain piperidine derivatives have been found to exhibit antioxidant and metal chelating properties . This could be potentially useful in the development of treatments for diseases caused by oxidative stress or metal ion imbalance .
- Methods : The introduction of a piperidine moiety into a previously reported lead compound resulted in improved brain exposure of the resulting dual inhibitor .
- Results : The compound showed antioxidant and metal chelating properties .
- Field : Medicinal Chemistry
- Application : Piperidine derivatives have been used in the design and synthesis of anti-tubercular agents . These compounds could potentially be used in the treatment of tuberculosis .
- Methods : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : The results of this study are not specified in the source .
Antioxidant and Metal Chelating Properties
Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their synthesis has long been widespread .
- Methods : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Field : Biochemistry
- Application : Liu et al. expanded this field with 4-N-phenylaminoquinoline derivative 14 via piperidine moiety introduction to a previously reported lead compound .
- Methods : Piperidine incorporation improved the brain exposure of the resulting dual inhibitor .
- Results : The compound showed antioxidant and metal chelating properties .
Synthetic Medicinal Blocks
Antioxidant and Metal Chelating Properties
Future Directions
properties
IUPAC Name |
N-piperidin-4-ylpyrimidin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQWLUWWMVCOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599444 | |
Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride | |
CAS RN |
950649-10-2 | |
Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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